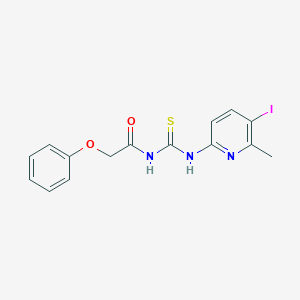![molecular formula C18H19BrN2O3 B238197 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising biological activities.
Scientific Research Applications
The potential therapeutic applications of 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide have been extensively studied in scientific research. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. It has also been reported to have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. The anti-cancer activity of this compound has been attributed to its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is not fully understood. However, it has been reported to act as a histone deacetylase inhibitor, which may contribute to its anti-cancer activity. Histone deacetylase inhibitors have been found to induce apoptosis in cancer cells and inhibit their growth. This compound has also been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines in macrophages. In vivo studies have shown that this compound reduces tumor growth in animal models and has potential as a treatment for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments include its potential therapeutic applications, its well-defined chemical structure, and its availability for purchase from commercial suppliers. The limitations of using this compound in lab experiments include its relatively high cost, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. These include further studies on its mechanism of action, its potential as a treatment for neurodegenerative disorders, and its use in combination with other drugs for cancer treatment. Other potential areas of research include the development of more efficient synthesis methods and the exploration of its potential as a treatment for other diseases such as bacterial infections.
Synthesis Methods
The synthesis of 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the reaction of 2-bromo-3-nitrobenzoic acid with isobutyryl chloride to form 2-bromo-3-(isobutyryloxy)benzoic acid. This intermediate is then reacted with 4-amino-3-methoxybenzoic acid to obtain 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. The synthesis of this compound has been reported in several scientific journals and is considered to be a reliable method.
properties
Product Name |
2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide |
|---|---|
Molecular Formula |
C18H19BrN2O3 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-bromo-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-11(2)17(22)21-15-9-8-12(10-16(15)24-3)20-18(23)13-6-4-5-7-14(13)19/h4-11H,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
HAMLVQBMLSTLRN-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
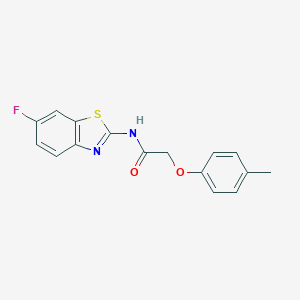
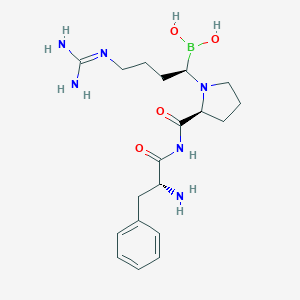
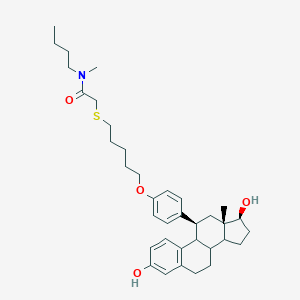
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
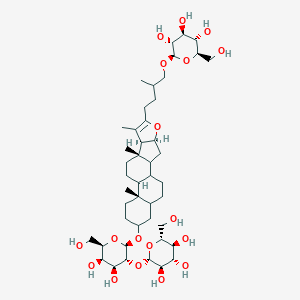
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)
